Hydrogen-Bond Donor Elimination: N1-Methyl vs. N1-H Des-Methyl Analog
The target compound (CAS 531504-03-7) possesses zero hydrogen-bond donors (HBD = 0) due to N1-methyl substitution, whereas the closest des-methyl analog 3-(3,4-dimethoxyphenyl)-1H-quinazoline-2,4-dione (CAS 531503-97-6) contains one HBD at the N1 position. Based on computed PubChem descriptors, this single structural change elevates XLogP3-AA from an estimated ~1.3 to 2.3, representing a >75% increase in computed lipophilicity [1]. In drug-design contexts, each hydrogen-bond donor typically carries a penalty of approximately 1 log unit in passive membrane permeability, making the N1-methylated compound the preferred choice for intracellular target engagement or CNS penetration screening cascades where low HBD count is a design criterion [2].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) and Computed LogP |
|---|---|
| Target Compound Data | HBD = 0; XLogP3-AA = 2.3; Molecular Weight = 312.32 g·mol⁻¹ |
| Comparator Or Baseline | 3-(3,4-Dimethoxyphenyl)-1H-quinazoline-2,4-dione (CAS 531503-97-6): HBD = 1; XLogP3-AA ≈ 1.3 (estimated); Molecular Weight = 298.29 g·mol⁻¹ |
| Quantified Difference | HBD reduced from 1 to 0; XLogP3-AA increased by approximately +1.0 log unit (~77% relative increase) |
| Conditions | Computed descriptors from PubChem 2.2 (2025.04.14 release) and Chem960; static 2D molecular descriptor calculations |
Why This Matters
Zero HBD count distinguishes this compound from the des-methyl analog for applications requiring enhanced membrane permeability or blood-brain barrier penetration potential.
- [1] PubChem Compound Summary CID 71365344. Computed properties. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/531504-03-7 (accessed 2026-05-01). View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. DOI: 10.1021/jm020017n. View Source
